molecular formula C19H21NO3 B2637771 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone CAS No. 922360-03-0

1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone

Cat. No. B2637771
CAS RN: 922360-03-0
M. Wt: 311.381
InChI Key: NCUNIPFFXFHSOO-UHFFFAOYSA-N
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Description

1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of selective estrogen receptor modulators (SERMs) and has been shown to have a high affinity for estrogen receptors.

Scientific Research Applications

Overview of Recent Advances in Chemistry

Synthetic Methodologies and Biological Applications

Research in heterocyclic chemistry, such as studies on hydroxycoumarins, has shown the importance of these compounds in pharmaceuticals, perfumery, and agrochemical industries due to their bioactive properties. These studies explore synthetic routes and biological applications, highlighting the versatility of heterocyclic compounds in organic synthesis and potential therapeutic uses (Yoda, 2020).

Pharmacological Importance of Natural Compounds

The exploration of natural compounds, such as phenylethanoid glycosides, for their pharmacological importance underlines the ongoing interest in discovering and synthesizing compounds with significant therapeutic benefits. These compounds, often derived from plants, are studied for their occurrence in nature, chemotaxonomic value, and biological activities, suggesting a rich area for the application of synthetic analogs in drug discovery (Frezza et al., 2022).

Environmental Applications

The degradation of pollutants using advanced oxidation processes (AOPs) and the role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant compounds in wastewater treatment underscore the environmental applications of certain chemicals. This research suggests potential applications in environmental remediation and pollution control, focusing on the transformation and degradation of hazardous substances (Qutob et al., 2022).

properties

IUPAC Name

2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-15-7-5-6-10-17(15)23-14-19(21)20-11-12-22-18(13-20)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUNIPFFXFHSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone

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